molecular formula C10H17BrN2O B2542418 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole CAS No. 1856097-13-6

4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2542418
CAS RN: 1856097-13-6
M. Wt: 261.163
InChI Key: AFCHCNCGVLNUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves the inhibition of GSK-3β. It binds to the ATP-binding site of GSK-3β and prevents the enzyme from phosphorylating its substrates. This leads to the activation of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects
4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has been shown to have biochemical and physiological effects in various cell types. It has been shown to increase glucose uptake in skeletal muscle cells and adipocytes, which could have potential applications in the treatment of diabetes. It has also been shown to reduce inflammation in macrophages and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole in lab experiments is its specificity for GSK-3β. It has been shown to have minimal effects on other kinases, which reduces the risk of off-target effects. One limitation is its relatively low potency compared to other GSK-3β inhibitors.

Future Directions

There are several future directions for the study of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole. One direction is the development of more potent derivatives of the compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Additionally, the compound could be studied for its potential role in regulating other cellular processes beyond GSK-3β inhibition.

Synthesis Methods

The synthesis of 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole involves a multi-step process. The first step is the reaction between 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate to form ethyl 1-(3-nitrophenyl)-3-oxobutanoate. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step is the reaction between the amino group and propyl bromide to form 1-isopropyl-3-(3-nitrophenyl)azetidine. The final step is the reaction between 1-isopropyl-3-(3-nitrophenyl)azetidine and formaldehyde to form 4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole.

Scientific Research Applications

4-bromo-1-isopropyl-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in the regulation of many cellular processes, including glucose metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

properties

IUPAC Name

4-bromo-1-propan-2-yl-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-5-14-7-10-9(11)6-12-13(10)8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCHCNCGVLNUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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